5-(Azetidin-1-YL)pent-3-YN-1-OL
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Overview
Description
5-(Azetidin-1-yl)pent-3-yn-1-ol is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a pentyn-1-ol moiety, which includes a triple bond and a hydroxyl group . The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
The synthesis of 5-(Azetidin-1-yl)pent-3-yn-1-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Chemical Reactions Analysis
5-(Azetidin-1-yl)pent-3-yn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic reagents, copper catalysts, and microwave irradiation . For example, the compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions can yield saturated alcohols . Substitution reactions, such as the Suzuki-Miyaura cross-coupling, can introduce various functional groups into the molecule .
Scientific Research Applications
5-(Azetidin-1-yl)pent-3-yn-1-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have been studied for their potential pharmacological activities, including as partial agonists for nicotinic acetylcholine receptors . Additionally, the compound has applications in the synthesis of novel heterocyclic amino acid derivatives through aza-Michael addition reactions .
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-yl)pent-3-yn-1-ol and its derivatives often involves interaction with specific molecular targets, such as nicotinic acetylcholine receptors . These interactions can modulate receptor activity, leading to various pharmacological effects. The pathways involved in these mechanisms are typically related to neurotransmission and signal transduction .
Comparison with Similar Compounds
5-(Azetidin-1-yl)pent-3-yn-1-ol can be compared with other azetidine-containing compounds, such as 3-(prop-1-en-2-yl)azetidin-2-one and 3-allylazetidin-2-one . These compounds share the azetidine ring but differ in their substituents and overall structure. The unique combination of the azetidine ring and the pentyn-1-ol moiety in this compound distinguishes it from these similar compounds, providing distinct chemical and pharmacological properties .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
5-(azetidin-1-yl)pent-3-yn-1-ol |
InChI |
InChI=1S/C8H13NO/c10-8-3-1-2-5-9-6-4-7-9/h10H,3-8H2 |
InChI Key |
QQEMMYNNOHMYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC#CCCO |
Origin of Product |
United States |
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